Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2090868-07-6
VCID: VC7721792
InChI: InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F
Molecular Formula: C9H16FNO4S
Molecular Weight: 253.29

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate

CAS No.: 2090868-07-6

Cat. No.: VC7721792

Molecular Formula: C9H16FNO4S

Molecular Weight: 253.29

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate - 2090868-07-6

Specification

CAS No. 2090868-07-6
Molecular Formula C9H16FNO4S
Molecular Weight 253.29
IUPAC Name tert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C9H16FNO4S/c1-9(2,3)15-8(12)11-5-4-7(6-11)16(10,13)14/h7H,4-6H2,1-3H3
Standard InChI Key JOPWFCARHAOTLY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a fluorosulfonyl group (SO2F-\text{SO}_2\text{F}) and at the 1-position with a tert-butyl carbamate (OC(O)OC(CH3)3-\text{OC(O)O}\text{C}(\text{CH}_3)_3). This configuration confers both steric bulk and electrophilic reactivity, making it suitable for nucleophilic substitution and cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC9H16FNO4S\text{C}_9\text{H}_{16}\text{FNO}_4\text{S}
Molecular Weight253.29 g/mol
IUPAC Nametert-butyl 3-fluorosulfonylpyrrolidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)F
InChIKeyJOPWFCARHAOTLY-UHFFFAOYSA-N

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry highlight the compound’s gas-phase behavior. For instance, the [M+H]+[M+H]^+ adduct at m/z=254.08569m/z = 254.08569 has a predicted CCS of 158.7 Ų, while the [M+Na]+[M+Na]^+ adduct at m/z=276.06763m/z = 276.06763 exhibits a CCS of 164.4 Ų . These metrics aid in analytical method development for quality control in synthetic workflows.

Table 2: Predicted Collision Cross Sections

Adductm/zm/zCCS (Ų)
[M+H]+[M+H]^+254.08569158.7
[M+Na]+[M+Na]^+276.06763164.4
[MH][M-H]^-252.07113154.2

Synthesis and Reaction Chemistry

Synthetic Pathways

The compound is typically synthesized via sulfonylation of tert-butyl pyrrolidine-1-carboxylate derivatives. A common route involves reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with fluorosulfonyl chloride (FSO2Cl\text{FSO}_2\text{Cl}) in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions in solvents like dichloromethane or toluene at temperatures ranging from 30C-30^\circ\text{C} to 20C20^\circ\text{C} .

tert-butyl 3-hydroxypyrrolidine-1-carboxylate+FSO2ClEt3Ntert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate\text{tert-butyl 3-hydroxypyrrolidine-1-carboxylate} + \text{FSO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{tert-butyl 3-(fluorosulfonyl)pyrrolidine-1-carboxylate}

Reaction Mechanisms

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The compound’s dual functionality makes it a valuable building block in protease inhibitor design. For instance, fluorosulfonyl groups are known to covalently modify active-site serine residues in enzymes, a strategy employed in anticoagulant and antiviral drug development . Recent studies suggest its utility in synthesizing kinase inhibitors, where the pyrrolidine ring enhances target binding through conformational restriction.

Agrochemical Development

In agrochemistry, the fluorosulfonyl group’s electrophilicity is leveraged to create herbicidal sulfonylureas. These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, leading to selective weed control.

ParameterRecommendation
Personal Protective EquipmentNitrile gloves, goggles, lab coat
StorageCool (28C2-8^\circ\text{C}), dry, inert atmosphere
Spill ManagementNeutralize with calcium carbonate

Related Compounds and Analogues

Structural Analogues

  • Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate (CAS 2361645-53-4): Incorporates a cyano group for enhanced hydrogen bonding in target engagement.

  • (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 127423-61-4): Features a methylsulfonyl leaving group, useful in stereoselective synthesis .

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